molecular formula C9H9ClN2OS B493912 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 91225-68-2

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B493912
CAS No.: 91225-68-2
M. Wt: 228.7g/mol
InChI Key: HQBIRTSAZOYXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate, followed by chloromethylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and chloromethylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBIRTSAZOYXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.